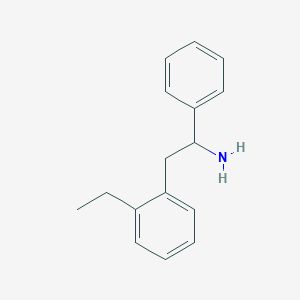

2-(2-Ethylphenyl)-1-phenylethanamine

Description

Properties

CAS No. |

406174-55-8 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

2-(2-ethylphenyl)-1-phenylethanamine |

InChI |

InChI=1S/C16H19N/c1-2-13-8-6-7-11-15(13)12-16(17)14-9-4-3-5-10-14/h3-11,16H,2,12,17H2,1H3 |

InChI Key |

MDUMEJLNKRZDIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CC(C2=CC=CC=C2)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 2 Ethylphenyl 1 Phenylethanamine and Its Defined Stereoisomers

Advanced Retrosynthetic Analysis and Strategic Disconnections for Complex Amine Frameworks

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, readily available starting materials. youtube.comamazonaws.com For a complex amine like 2-(2-ethylphenyl)-1-phenylethanamine, several strategic disconnections can be envisioned. The primary goal is to simplify the structure to commercially available precursors through known and reliable chemical transformations.

The most common and effective disconnections for this target molecule involve the carbon-nitrogen (C-N) bond and the central carbon-carbon (C-C) bond of the ethylamine (B1201723) backbone.

C-N Bond Disconnection: This is a standard strategy for amine synthesis. amazonaws.com Disconnecting the C-N bond of the primary amine leads to the corresponding ketone, 1-phenyl-2-(2-ethylphenyl)ethanone, as a key intermediate. This ketone can then be transformed into the target amine via methods like reductive amination. This approach is highly convergent and relies on the well-established chemistry of carbonyl compounds.

C-C Bond Disconnection: An alternative disconnection breaks the C1-C2 bond of the ethanamine backbone. This strategy identifies a benzyl-type synthon and a 2-ethylbenzyl-type synthon. For instance, this could lead back to precursors like benzyl (B1604629) cyanide and 2-ethylbenzyl bromide.

The C-N bond disconnection is generally preferred as it leads to a key ketone intermediate for which numerous asymmetric transformations exist to install the chiral amine center with high stereocontrol.

| Retrosynthetic Strategy | Key Disconnection | Precursors | Forward Synthesis Approach |

| Strategy 1 | C-N bond | 1-Phenyl-2-(2-ethylphenyl)ethanone, Ammonia (B1221849) source | Reductive Amination, Asymmetric Hydrogenation of Imine |

| Strategy 2 | C1-C2 bond | Benzyl derivative (e.g., Benzyl cyanide), 2-Ethylbenzyl derivative (e.g., 2-Ethylbenzyl bromide) | Nucleophilic substitution / Grignard-type reaction |

Enantioselective and Diastereoselective Synthetic Routes

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amines. For 2-(2-ethylphenyl)-1-phenylethanamine, which possesses a single stereocenter, enantioselective methods are required to produce optically pure (R)- or (S)-enantiomers.

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for preparing chiral amines. nih.gov This approach involves the reduction of the C=N double bond of an imine derived from the precursor ketone, 1-phenyl-2-(2-ethylphenyl)ethanone. The stereoselectivity is controlled by a chiral transition-metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with chiral ligands. researchgate.netchinesechemsoc.org

Asymmetric transfer hydrogenation (ATH) offers a practical alternative, using readily available hydrogen donors like isopropanol (B130326) or formic acid instead of molecular hydrogen. scispace.com Chiral Ru and Rh complexes with ligands such as chiral diamines are highly effective for this transformation. scispace.com

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Imines

| Catalyst System | Ligand Type | Hydrogen Source | Typical ee (%) |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Chiral Diphosphine | BINAP, DuPhos | H₂ | >95 |

| RuCl₂(diphosphine)(diamine) | TsDPEN | HCOOH/NEt₃ | >98 |

Data is representative for structurally similar aryl-alkyl imines based on established literature. nih.govscispace.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of 2-(2-ethylphenyl)-1-phenylethanamine, a chiral auxiliary could be used in several ways. One common method involves the diastereoselective alkylation of an enolate derived from an amide formed between a carboxylic acid and a chiral amine auxiliary like pseudoephedrine or one of Evans' oxazolidinones. wikipedia.orgnih.gov

An alternative route involves the diastereoselective addition of a nucleophile to an imine or iminium ion bearing a chiral auxiliary on the nitrogen atom. For example, a chiral phenylethylamine (α-PEA) derivative can serve as both the amine source and the chiral controller. mdpi.com The cleavage of the auxiliary group, often by hydrogenolysis, yields the desired chiral primary amine.

Table 2: Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylation of amides | Hydrolysis (acidic or basic) |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amides | Hydrolysis, Reductive cleavage |

| (R)- or (S)-1-Phenylethylamine | Diastereoselective addition to imines | Hydrogenolysis |

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. nih.govmdpi.com Enzymes operate under mild conditions with exceptional selectivity.

For the synthesis of 2-(2-ethylphenyl)-1-phenylethanamine, two main biocatalytic strategies are applicable:

Asymmetric Synthesis with Transaminases (TAs): Transaminases can catalyze the conversion of a ketone (1-phenyl-2-(2-ethylphenyl)ethanone) directly into the corresponding chiral amine by transferring an amino group from an amine donor, such as isopropylamine. nih.gov Modern enzyme engineering has produced a wide range of TAs that can accept bulky substrates, often with outstanding enantioselectivity (>99% ee).

Enzymatic Kinetic Resolution (EKR): In this approach, an enzyme selectively modifies one enantiomer of a racemic mixture of the target amine. For example, a lipase (B570770) can catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acylated and unacylated amines can then be easily separated. This method is highly effective, although the maximum theoretical yield for the desired enantiomer is 50%. mdpi.com

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis

| Method | Enzyme Class | Principle | Key Advantage |

|---|---|---|---|

| Asymmetric Synthesis | Transaminase (TA) | Stereoselective conversion of a ketone to an amine | High theoretical yield (100%), excellent enantioselectivity |

Asymmetric reductive amination involves the reaction of a ketone with an amine source to form an imine in situ, which is then asymmetrically reduced without isolation. researchgate.net This one-pot procedure is highly efficient for producing chiral amines. doi.orgnih.gov

The reduction can be achieved using catalytic hydrogenation with a chiral catalyst, as described in section 2.2.1. Alternatively, chiral organocatalysts, such as chiral phosphoric acids derived from BINOL, can be used in combination with a stoichiometric reductant like a Hantzsch ester to achieve high enantioselectivity in the reduction of the intermediate imine. scispace.com This methodology avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis.

Multicomponent Reactions (MCRs) and One-Pot Syntheses for Structural Diversification

Multicomponent reactions (MCRs) are convergent processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. nih.govrsc.org MCRs are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.org

The Mannich reaction is a classic example of a three-component reaction that forms a β-amino carbonyl compound. atlanchimpharma.com Organometallic variations of the Mannich reaction can be used to construct α-branched amines. beilstein-journals.orgresearchgate.net For instance, a one-pot reaction of 2-ethylbenzaldehyde, an amine (e.g., ammonia), and an organometallic phenyl nucleophile (e.g., phenylmagnesium bromide) could potentially assemble the core structure of the target molecule. Developing stereoselective versions of such MCRs is an active area of research.

The Petasis reaction, another three-component reaction involving an amine, an aldehyde, and an organoboronic acid, provides a powerful method for synthesizing substituted amines and amino acids. nih.gov By varying each of the three components, a wide array of analogs of 2-(2-ethylphenyl)-1-phenylethanamine could be synthesized, making this a valuable tool for medicinal chemistry and drug discovery.

Optimization of Reaction Parameters and Process Intensification in Flow Chemistry

Process intensification in the synthesis of 2-(2-Ethylphenyl)-1-phenylethanamine is achieved by leveraging the precise manipulation of variables like temperature, pressure, residence time, and reagent stoichiometry. unito.it Unlike batch reactors, where conditions can vary, flow reactors maintain a consistent reaction environment, leading to improved reproducibility and product quality. frontiersin.org The transition from batch to continuous manufacturing represents a significant advancement, enabling higher throughput, reduced waste, and enhanced safety. unito.it

To efficiently navigate the multidimensional parameter space of a chemical reaction, statistical methods like Design of Experiments (DoE) are employed. researchgate.net DoE is a powerful methodology for systematically varying multiple factors simultaneously to identify their optimal combination. mt.com This approach is vastly more efficient than the traditional one-factor-at-a-time (OFAT) method, as it can uncover complex interactions between variables that OFAT would miss. researchgate.netsci-hub.se For a key synthetic step, such as the formation of the C-N bond in 2-(2-Ethylphenyl)-1-phenylethanamine, a DoE study could rapidly identify the conditions that maximize yield while minimizing impurity formation. ucl.ac.uk

The following interactive table illustrates a representative DoE study for the optimization of a synthetic step. By adjusting the parameters, one can observe the predicted impact on the reaction's outcome, demonstrating how an optimal set of conditions can be determined.

Interactive Data Table: Hypothetical DoE for Synthesis Optimization

| Experiment Run | Temperature (°C) | Residence Time (min) | Stoichiometry (Equivalents) | Predicted Yield (%) | Predicted Purity (%) |

| 1 | 100 | 5 | 1.1 | 75 | 92 |

| 2 | 140 | 5 | 1.1 | 88 | 95 |

| 3 | 100 | 15 | 1.1 | 82 | 94 |

| 4 | 140 | 15 | 1.1 | 95 | 98 |

| 5 | 100 | 5 | 1.5 | 78 | 89 |

| 6 | 140 | 5 | 1.5 | 90 | 93 |

| 7 | 100 | 15 | 1.5 | 85 | 91 |

| 8 | 140 | 15 | 1.5 | 97 | 96 |

| Optimum | 140 | 15 | 1.2 | 96 | 99 |

Note: The data presented in this table is hypothetical and serves to illustrate the principles of Design of Experiments (DoE) for reaction optimization.

By integrating DoE with automated flow chemistry platforms, the optimization cycle can be dramatically accelerated, leading to faster process development and intensification. ucl.ac.uk The result is a highly efficient, controlled, and scalable synthesis process capable of producing 2-(2-Ethylphenyl)-1-phenylethanamine with consistent quality and high throughput. researchgate.net

Principles of Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign and sustainable. researchgate.net Applying these principles to the synthesis of 2-(2-Ethylphenyl)-1-phenylethanamine involves a holistic assessment of the entire synthetic route, from starting materials to final product, with the goal of minimizing its environmental footprint. nih.gov

The twelve principles of green chemistry guide this endeavor, promoting practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.net For the synthesis of the target molecule, this could involve selecting a synthetic pathway that avoids toxic reagents and solvents, utilizes catalytic rather than stoichiometric reagents, and operates under milder conditions. nih.gov The use of flow chemistry is inherently aligned with several green chemistry principles, offering better energy efficiency and safety. frontiersin.orgmdpi.com

To quantitatively assess the sustainability of a synthesis, several green chemistry metrics are employed. researchgate.net These metrics provide a means to compare different synthetic routes and identify areas for improvement. mdpi.com Key metrics include:

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. nih.govresearchgate.net

E-Factor (Environmental Factor): This metric focuses on waste generation, calculating the ratio of the total mass of waste produced to the mass of the product. nih.gov

Reaction Mass Efficiency (RME): RME provides a more detailed view of the reaction itself by calculating the mass of the product as a percentage of the total mass of reactants. nih.govmdpi.com

The application of green chemistry principles can lead to a significantly more sustainable synthesis of 2-(2-Ethylphenyl)-1-phenylethanamine. For example, replacing a traditional batch process that uses stoichiometric reagents and hazardous solvents with a continuous flow process employing a heterogeneous catalyst and a greener solvent can drastically reduce waste and improve efficiency.

The following interactive table provides a comparative analysis of a hypothetical traditional synthesis versus a greener, flow-based synthesis for 2-(2-Ethylphenyl)-1-phenylethanamine, quantified by key green chemistry metrics.

Interactive Data Table: Green Chemistry Metrics Comparison

| Metric | Traditional Batch Synthesis (Hypothetical) | Green Flow Synthesis (Hypothetical) | Improvement |

| Process Mass Intensity (PMI) | 150 kg/kg | 30 kg/kg | 80% Reduction |

| E-Factor | 149 kg/kg | 29 kg/kg | 80% Reduction |

| Reaction Mass Efficiency (RME) | 65% | 90% | 38% Increase |

| Solvent Used | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Safer Alternative |

| Reagent Type | Stoichiometric Reductant | Catalytic Hydrogenation | Waste Prevention |

Note: The data presented is for illustrative purposes to compare a conventional approach with a green chemistry approach. Actual values would be dependent on the specific synthetic route and process conditions.

By integrating these principles and metrics from the earliest stages of synthetic route design, the chemical industry can develop manufacturing processes for compounds like 2-(2-Ethylphenyl)-1-phenylethanamine that are not only economically viable but also environmentally responsible. mdpi.com

In Depth Structural Elucidation and Conformational Analysis of 2 2 Ethylphenyl 1 Phenylethanamine

Advanced Spectroscopic Investigations

The unequivocal structural elucidation and detailed conformational analysis of 2-(2-Ethylphenyl)-1-phenylethanamine rely on a suite of advanced spectroscopic techniques. These methods provide complementary information, from atomic connectivity and stereochemistry to the fine details of its three-dimensional shape and dynamic behavior.

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-(2-Ethylphenyl)-1-phenylethanamine. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, respectively.

The conformational dynamics of 2-(2-Ethylphenyl)-1-phenylethanamine, particularly the rotation around the C-C single bonds, can be investigated using variable-temperature NMR studies and advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments can reveal through-space proximities between protons, providing insights into the preferred spatial arrangement of the phenyl and ethylphenyl rings. For instance, the observation of NOEs between specific protons on the two aromatic rings would indicate a folded conformation where the rings are in close proximity.

Predicted ¹H NMR Chemical Shifts for 2-(2-Ethylphenyl)-1-phenylethanamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (phenyl) | 7.20-7.40 | m |

| Aromatic H (ethylphenyl) | 7.00-7.20 | m |

| CH (benzylic) | 4.10-4.30 | t |

| CH₂ (ethyl) | 2.90-3.10 | q |

| CH₂ (methylene bridge) | 2.80-3.00 | d |

| NH₂ | 1.50-2.50 | br s |

| CH₃ (ethyl) | 1.20-1.40 | t |

Predicted ¹³C NMR Chemical Shifts for 2-(2-Ethylphenyl)-1-phenylethanamine

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic C (phenyl, substituted) | 140-145 |

| Aromatic C (ethylphenyl, substituted) | 138-142 |

| Aromatic C (unsubstituted) | 125-130 |

| CH (benzylic) | 55-60 |

| CH₂ (methylene bridge) | 45-50 |

| CH₂ (ethyl) | 25-30 |

| CH₃ (ethyl) | 15-20 |

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the definitive structural confirmation of 2-(2-Ethylphenyl)-1-phenylethanamine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition and thus the molecular formula of the compound. This is a critical step in confirming the identity of a synthesized molecule.

In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other fragmentation techniques, the molecule will break apart in a predictable manner, yielding fragment ions that are characteristic of its structure. For 2-(2-Ethylphenyl)-1-phenylethanamine, characteristic fragments would be expected from the cleavage of the benzylic C-C bond and the C-N bond. Analysis of these fragments can help to piece together the molecular structure and confirm the connectivity of the ethylphenyl and phenylethanamine moieties.

Expected HRMS Data for 2-(2-Ethylphenyl)-1-phenylethanamine (C₁₆H₁₉N)

| Ion | Calculated m/z |

| [M+H]⁺ | 226.1596 |

| [M+Na]⁺ | 248.1415 |

| [M-NH₂]⁺ | 209.1330 |

| [C₈H₉]⁺ (tropylium ion) | 105.0704 |

| [C₉H₁₁]⁺ (ethylphenyl fragment) | 119.0861 |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed analysis of the functional groups present in 2-(2-Ethylphenyl)-1-phenylethanamine and serves as a molecular fingerprint for its identification. These two techniques are often complementary, as some vibrational modes may be more active in the IR spectrum while others are more intense in the Raman spectrum. spectroscopyonline.com

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching of the aromatic rings (in the 1450-1600 cm⁻¹ region). researchgate.netscirp.org The N-H bending vibrations would appear in the 1590-1650 cm⁻¹ region.

Raman spectroscopy would also reveal these characteristic vibrations, with the aromatic ring stretching modes often giving rise to strong signals. The complementarity of FT-IR and Raman is particularly useful in the "fingerprint region" (below 1500 cm⁻¹), where the complex pattern of bands is unique to the molecule and highly sensitive to its structure.

Predicted Vibrational Frequencies for 2-(2-Ethylphenyl)-1-phenylethanamine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3300-3500 | FT-IR |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | FT-IR, Raman |

| N-H bend | 1590-1650 | FT-IR |

| Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

For chiral molecules like 2-(2-Ethylphenyl)-1-phenylethanamine, which possesses a stereocenter at the benzylic carbon, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration (R or S). These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively, by a chiral molecule. leidenuniv.nl

The CD spectrum of an enantiomer will show positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter, either through empirical rules (e.g., the Octant Rule for ketones) or by comparison with the spectra of related compounds of known absolute configuration. The aromatic rings in 2-(2-Ethylphenyl)-1-phenylethanamine would act as the primary chromophores.

ORD spectroscopy measures the change in optical rotation as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. A plain curve (either positive or negative) far from an absorption band, or an anomalous curve with peaks and troughs near an absorption band (a Cotton effect), can be used to determine the absolute configuration.

Solid-State Characterization through X-ray Crystallography of 2-(2-Ethylphenyl)-1-phenylethanamine Derivatives and Co-crystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of the parent amine might be challenging, the formation of derivatives (e.g., salts with chiral acids or co-crystals with other molecules) can facilitate crystallization. nih.gov

A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecular conformation in the solid state. researchgate.net This would reveal the relative orientation of the phenyl and ethylphenyl rings, including the dihedral angle between them. Furthermore, the packing of the molecules in the crystal lattice would be elucidated, showing any intermolecular interactions such as hydrogen bonding involving the amine group. For a chiral compound, X-ray crystallography of a derivative with a known chiral auxiliary can be used to determine the absolute configuration of the stereocenter.

Analysis of Conformational Isomerism and Rotational Barriers

The presence of single bonds in 2-(2-Ethylphenyl)-1-phenylethanamine allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformers or rotamers. The steric hindrance introduced by the ethyl group on one of the phenyl rings is expected to create a significant barrier to rotation around the C-C bond connecting the two aromatic systems. msu.edu

The rotational barrier is the energy required to rotate from one conformer to another. researchgate.netnih.gov In 2-(2-Ethylphenyl)-1-phenylethanamine, the rotation around the bond connecting the methylene (B1212753) bridge to the ethylphenyl ring will be particularly hindered. The ethyl group will clash with the phenylethanamine moiety during rotation, leading to a high-energy transition state.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the potential energy surface for rotation around this bond and to calculate the energy barriers between different stable conformers. mdpi.com These calculations can predict the most stable conformations and the energy penalties for deviating from them. Experimental techniques like dynamic NMR spectroscopy can also be used to measure these rotational barriers by observing the coalescence of NMR signals at different temperatures. nih.gov The height of the rotational barrier will influence the conformational flexibility of the molecule and its ability to adopt different shapes, which can be important for its biological activity.

Elucidation of Intramolecular Interactions and Hydrogen Bonding Networks

The conformational flexibility of 2-(2-Ethylphenyl)-1-phenylethanamine is significantly influenced by a variety of intramolecular interactions. These non-covalent forces dictate the spatial arrangement of the molecule's constituent parts, namely the 2-ethylphenyl group, the phenylethylamine backbone, and the amino group. Computational studies on substituted phenethylamines suggest a general preference for a folded or gauche conformation. This preference arises from a favorable interaction between the terminal amino group and the aromatic ring of the phenylethylamine moiety.

Intramolecular hydrogen bonding, while not as prevalent as in molecules with hydroxyl or carboxyl groups, can occur in specific conformations. The primary amine (NH₂) group can act as a hydrogen bond donor, and the π-electron systems of the two aromatic rings can serve as weak hydrogen bond acceptors. These N-H···π interactions, although weak, can contribute to the stabilization of certain folded conformations. The likelihood and strength of such bonds are highly dependent on the geometry of the molecule, including the dihedral angles between the phenyl rings and the ethylamine (B1201723) side chain.

The conformational preferences can be summarized in the following table, based on theoretical models of related phenethylamines:

| Interaction Type | Interacting Groups | Likely Effect on Conformation |

| N-H···π Interaction | Amino group and phenyl rings | Stabilization of folded (gauche) conformations |

| Van der Waals Forces | Ethyl group and phenylethylamine backbone | Steric hindrance influencing ring orientation |

| π-π Stacking | Phenyl ring and 2-ethylphenyl ring | Potential for stabilization in parallel orientations |

It is important to note that the dynamic nature of these interactions means that the molecule exists as an equilibrium of various conformers in solution. The specific solvent environment can also play a role in modulating these intramolecular forces and, consequently, the preferred conformations.

Chiral Recognition Mechanisms and Diastereomeric Salt Formation for Enantiomeric Separation

The presence of a chiral center at the carbon atom attached to the amino group and the phenyl ring makes 2-(2-Ethylphenyl)-1-phenylethanamine a chiral molecule, existing as a pair of enantiomers. The separation of these enantiomers is crucial for applications where stereospecificity is important and is typically achieved through the formation of diastereomeric salts. This process relies on the principles of chiral recognition, where a chiral resolving agent interacts differently with each enantiomer, leading to the formation of diastereomers with distinct physical properties, such as solubility. stereoelectronics.orglibretexts.org

The most common method for the resolution of chiral amines is the use of a chiral acid as a resolving agent. stereoelectronics.orgwikipedia.org For 2-(2-Ethylphenyl)-1-phenylethanamine, suitable chiral acids would include compounds like tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.org The reaction between the racemic amine and a single enantiomer of a chiral acid results in the formation of two diastereomeric salts:

(R)-2-(2-Ethylphenyl)-1-phenylethanamine + (R,R)-Tartaric Acid → (R,R,R)-Diastereomeric Salt

(S)-2-(2-Ethylphenyl)-1-phenylethanamine + (R,R)-Tartaric Acid → (S,R,R)-Diastereomeric Salt

These diastereomeric salts are no longer mirror images and therefore exhibit different physical properties, which can be exploited for their separation, most commonly through fractional crystallization. stereoelectronics.org

The mechanism of chiral recognition at the molecular level is a complex interplay of non-covalent interactions between the chiral amine and the chiral resolving agent. nih.gov X-ray crystallographic studies of diastereomeric salts of the closely related 1-phenylethylamine (B125046) have provided valuable insights into these interactions. nih.gov The key interactions responsible for the differential stability and solubility of the diastereomeric salts include:

Hydrogen Bonding: The primary amine of the phenylethylamine derivative and the carboxylic acid groups of the resolving agent form a network of hydrogen bonds. The specific geometry and strength of these hydrogen bonds can differ between the two diastereomers.

Ionic Interactions: The formation of the salt involves an ionic bond between the protonated amine (ammonium) and the carboxylate anion of the acid.

The ethyl group on the phenyl ring of 2-(2-Ethylphenyl)-1-phenylethanamine likely plays a significant role in the chiral recognition process by influencing the steric environment around the chiral center and potentially participating in hydrophobic interactions within the crystal lattice.

The efficiency of a particular chiral resolving agent for a given racemic mixture is often determined empirically. A summary of common chiral resolving agents and the key interactions involved in diastereomeric salt formation is presented below:

| Chiral Resolving Agent | Functional Group | Key Interactions in Diastereomeric Salt |

| Tartaric Acid | Carboxylic Acid | Hydrogen bonding, Ionic interactions |

| Mandelic Acid | Carboxylic Acid | Hydrogen bonding, Ionic interactions, π-π stacking |

| Camphorsulfonic Acid | Sulfonic Acid | Hydrogen bonding, Ionic interactions |

Once the less soluble diastereomeric salt has been isolated through crystallization, the pure enantiomer of 2-(2-Ethylphenyl)-1-phenylethanamine can be recovered by treatment with a base to neutralize the chiral acid. libretexts.org

Mechanistic Organic Transformations and Derivatization Strategies for 2 2 Ethylphenyl 1 Phenylethanamine

Reactivity of the Amine Functionality: Alkylation, Acylation, and Condensation Reactions

The primary amine group in 2-(2-Ethylphenyl)-1-phenylethanamine is a key center of reactivity, acting as both a nucleophile and a base. This dual nature allows it to participate in a variety of fundamental organic reactions, including alkylation, acylation, and condensation.

Alkylation: As a potent nucleophile, the amine can readily react with alkyl halides (R-X) to form secondary and tertiary amines. The reaction typically proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The extent of alkylation can be controlled by stoichiometry; using an excess of the amine favors mono-alkylation, while an excess of the alkylating agent can lead to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt.

Acylation: The amine functionality undergoes facile acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct, yields stable amide derivatives. The formation of the amide bond significantly alters the electronic properties and reactivity of the nitrogen atom, making it less basic and nucleophilic.

Condensation Reactions: One of the most important reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netderpharmachemica.com This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. derpharmachemica.comnih.gov The formation of these C=N double bonds is a versatile strategy for creating new molecular frameworks, as discussed further in section 4.4.

| Reaction Type | Reagent | General Product |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Amide |

| Condensation | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| Condensation | Ketone (e.g., Acetone) | Imine (Schiff Base) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Moieties

The two phenyl rings of 2-(2-Ethylphenyl)-1-phenylethanamine are susceptible to aromatic substitution reactions, though their reactivity differs due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS): The unsubstituted phenyl ring behaves similarly to benzene (B151609) in classic EAS reactions. masterorganicchemistry.com It can be functionalized through reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com The phenylethylamine moiety attached to this ring is a deactivating group due to the electron-withdrawing inductive effect of the protonated amine under acidic conditions, directing incoming electrophiles primarily to the meta position.

Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions require the presence of strong electron-withdrawing groups (like a nitro group) on the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex. nih.govnih.gov Since both phenyl rings in the parent compound are electron-rich or neutral, they are not expected to undergo SNAr reactions under typical conditions. Derivatization to include such activating groups would be necessary to facilitate this type of transformation.

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Major Product Position |

|---|---|---|---|

| Phenyl | -(CH₂)₂-Amine | meta-directing (deactivating) | Position 3' or 5' |

| 2-Ethylphenyl | -Ethyl, -Phenylethylamine | ortho, para-directing (activating) | Position 5 (para to ethyl group) |

Oxidation and Reduction Pathways of the Amine and Aromatic Systems

Oxidation: The primary amine of 2-(2-Ethylphenyl)-1-phenylethanamine can be oxidized by various reagents. Mild oxidation may lead to the corresponding imine or hydroxylamine, while stronger oxidizing agents can cleave the C-N bond. Analogous to the biological metabolism of similar biogenic amines like 2-phenylethylamine, chemical oxidation could potentially convert the amine to an aldehyde intermediate, which could be further oxidized to a carboxylic acid. nih.gov The benzylic position of the ethyl group is also susceptible to oxidation by strong reagents like potassium permanganate (B83412) or chromic acid, which would convert it to a carboxylic acid group, yielding a benzoic acid derivative.

Reduction: The aromatic rings are generally stable and resistant to reduction under mild conditions. However, they can be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature with catalysts like rhodium or ruthenium can saturate the rings to form cyclohexyl derivatives. Alternatively, a Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) could selectively reduce one of the rings to a non-conjugated diene. The C-N bond is typically stable to these reducing conditions.

Formation and Reactivity of Schiff Bases and Imine Derivatives

As introduced previously, the reaction of the primary amine with aldehydes or ketones provides a straightforward route to Schiff bases (imines). nih.gov This condensation is a reversible, equilibrium-driven process where the removal of water drives the reaction toward the product. derpharmachemica.com The resulting imine derivatives are valuable synthetic intermediates.

The carbon-nitrogen double bond (azomethine group) in the Schiff base is the new site of reactivity. nih.govresearchgate.net It can undergo several transformations:

Reduction: The imine can be readily reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step sequence (reductive amination) is a powerful method for forming C-N bonds.

Nucleophilic Addition: The electrophilic carbon of the C=N bond can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.

Ligand Formation: The nitrogen atom of the imine has a lone pair of electrons and can act as a ligand, coordinating to various transition metal ions to form stable metal complexes. mdpi.com These complexes have applications in catalysis and materials science.

| Carbonyl Compound | Schiff Base Product | Potential Subsequent Reaction | Final Product Type |

|---|---|---|---|

| Furfural | N-(furan-2-ylmethylene) derivative | Reduction with NaBH₄ | Secondary Amine |

| 2-Hydroxyacetophenone | N-(1-(2-hydroxyphenyl)ethylidene) derivative | Complexation with Cu(II) | Copper(II) Complex |

| Benzophenone | N-(diphenylmethylene) derivative | Addition of Phenylmagnesium Bromide | Tertiary Carbinamine |

Cyclization and Rearrangement Reactions Leading to Novel Skeletal Structures

The structure of 2-(2-Ethylphenyl)-1-phenylethanamine is well-suited for intramolecular cyclization reactions to generate novel heterocyclic and polycyclic frameworks. These reactions often require prior functionalization to introduce the necessary reactive groups.

One potential pathway is an intramolecular electrophilic aromatic substitution, such as the Pictet-Spengler reaction. If the amine is first condensed with an aldehyde to form a Schiff base, subsequent acid-catalyzed cyclization onto the electron-rich 2-ethylphenyl ring could yield a tetrahydroisoquinoline derivative. Similarly, a Bischler-Napieralski-type reaction, involving acylation of the amine followed by dehydration and cyclization with a strong Lewis acid, could produce a dihydroisoquinoline skeleton, which can be subsequently reduced or oxidized.

Transition-metal-free, base-catalyzed intramolecular cyclization is another strategy. nih.gov If a suitable functional group, such as an alkyne, were introduced onto one of the phenyl rings, base-mediated deprotonation could initiate a nucleophilic attack by the amine or a phenolate (B1203915) (if a hydroxyl group is present) to form five- or six-membered heterocyclic rings. nih.govresearchgate.net Such strategies are valuable for the efficient synthesis of complex molecular architectures like indoles or benzofurans from appropriately substituted precursors. nih.govresearchgate.netnih.gov

Transition Metal-Catalyzed Reactions Involving 2-(2-Ethylphenyl)-1-phenylethanamine as a Ligand or Substrate

The field of transition metal catalysis offers powerful tools for the functionalization of 2-(2-Ethylphenyl)-1-phenylethanamine. The compound can participate in these reactions either as a substrate, undergoing C-H activation, or as a ligand that modulates the activity of a metal catalyst.

As a Substrate: The amine group can act as an effective directing group in C-H activation/functionalization reactions. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir) can coordinate to the nitrogen atom, forming a metallacyclic intermediate. nih.gov This brings the metal center into close proximity to the ortho C-H bonds of the unsubstituted phenyl ring, enabling their selective cleavage and subsequent functionalization (e.g., arylation, alkenylation, or acylation). This approach provides a highly efficient and regioselective method for elaborating the molecular structure.

As a Ligand: The nitrogen atom of the primary amine, or more commonly, a derivative such as a Schiff base or an amide, can serve as a ligand for transition metals. mdpi.com The resulting metal complexes can themselves be active catalysts for a variety of organic transformations, including polymerization, oxidation, and cross-coupling reactions. acs.orgmdpi.com The steric and electronic properties of the bulky 2-(2-ethylphenyl)-1-phenylethyl framework can influence the stability, activity, and selectivity of the resulting catalyst.

| Role of Compound | Catalyst System | Reaction Type | Expected Outcome |

|---|---|---|---|

| Substrate | Pd(OAc)₂ / Oxidant | Directed C-H Arylation | Functionalization at the ortho-position of the phenyl ring |

| Substrate | [RhCpCl₂]₂ / AgSbF₆ | Directed C-H Alkenylation | Introduction of an alkene at the *ortho-position |

| Ligand (as Schiff Base derivative) | FeCl₂ or CoCl₂ | Olefin Polymerization | Formation of a catalytically active complex for producing polyolefins |

Understanding Reaction Mechanisms Through Kinetic and Isotopic Studies

Elucidating the precise mechanisms of the transformations described above relies heavily on physical organic chemistry techniques, particularly kinetic analyses and isotopic labeling studies.

Kinetic Studies: By systematically varying reaction parameters such as reactant concentrations, temperature, and catalyst loading, and measuring the effect on the reaction rate, a rate law can be determined. This provides crucial information about the composition of the transition state of the rate-determining step. For example, in a proposed electrophilic aromatic substitution, observing a first-order dependence on both the substrate and the electrophile concentration would support a bimolecular rate-determining step, consistent with the formation of the arenium ion intermediate.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction and for probing the nature of bond-breaking and bond-forming steps. scripps.edu

Kinetic Isotope Effect (KIE): Replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), can slow down a reaction if the C-H bond is broken in the rate-determining step. For EAS, the absence of a significant primary KIE for C-H bond cleavage is key evidence that the initial attack by the electrophile, and not the final deprotonation, is the slow step. nih.gov

Tracer Studies: Using isotopes like ¹³C, ¹⁵N, or ²H as labels allows chemists to follow the atoms from reactants to products using techniques like mass spectrometry and NMR spectroscopy. researchgate.netresearchgate.net For a proposed rearrangement reaction, isotopic labeling can definitively confirm whether the reaction is intramolecular or intermolecular and can map the skeletal reorganization. For instance, synthesizing 2-(2-Ethylphenyl)-1-phenylethanamine with a ¹⁵N-labeled amine group would allow for tracking the nitrogen atom's position in any cyclized or rearranged products, confirming the proposed mechanistic pathway. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 2 Ethylphenyl 1 Phenylethanamine

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methods such as ab initio Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure, stability, and reactivity.

For 2-(2-Ethylphenyl)-1-phenylethanamine, these calculations can predict key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, quantum calculations can determine various energetic properties, including ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These parameters are vital for understanding the molecule's behavior in redox reactions and charge-transfer processes. The molecular electrostatic potential (MEP) surface can also be generated, which maps the electrostatic potential onto the electron density surface. researchgate.net This visual tool helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. nih.gov

Spectroscopic properties can also be accurately predicted. By calculating the vibrational frequencies, theoretical Infrared (IR) and Raman spectra can be generated. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecule's structure and vibrational modes. Similarly, by employing methods like the Gauge-Independent Atomic Orbital (GIAO), Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated, aiding in the interpretation of experimental NMR spectra. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 0.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.0 eV | Reflects chemical reactivity and kinetic stability. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron. |

| Dipole Moment | 1.5 Debye | Measures the overall polarity of the molecule. |

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules the size of 2-(2-Ethylphenyl)-1-phenylethanamine. nih.gov It is particularly effective for geometry optimization and conformational analysis. nih.gov

Geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. Using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-(2-Ethylphenyl)-1-phenylethanamine can be precisely calculated. nih.govarxiv.org

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-1 | ~180° | 0.00 | Most stable, extended conformation. |

| Gauche-1 | ~60° | 0.75 | Folded conformation, slightly higher energy. |

| Gauche-2 | ~-60° | 0.78 | Mirror image folded conformation. |

| Anti-2 (rotated ethylphenyl) | ~180° | 1.20 | Extended conformation with different phenyl group orientation. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While quantum methods provide static pictures of low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govnih.gov

For 2-(2-Ethylphenyl)-1-phenylethanamine, MD simulations are invaluable for comprehensive conformational sampling. mdpi.com By simulating the molecule for nanoseconds or longer, researchers can observe transitions between different conformational states, providing a more realistic understanding of the molecule's flexibility than static models alone. Enhanced sampling techniques can be used to accelerate the exploration of the conformational landscape and overcome high energy barriers. mdpi.com

MD simulations are also essential for studying interactions with solvents, which is critical for understanding how the molecule behaves in a biological context (which is typically aqueous). researchgate.netresearchgate.net By placing the molecule in a simulation box filled with explicit water molecules, one can analyze the formation and dynamics of hydrogen bonds between the amine group of the molecule and the surrounding water. academie-sciences.frnih.gov The Radial Distribution Function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing detailed insight into the solvation shell structure.

| Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36 / AMBER |

| Solvent Model | TIP3P Explicit Water |

| System Size | ~5000 atoms (1 solute, ~1600 water molecules) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net These models allow for the prediction of the activity of new, unsynthesized molecules. nih.govtiu.edu.iq For a QSAR study involving 2-(2-Ethylphenyl)-1-phenylethanamine, a dataset of structurally related phenethylamine (B48288) derivatives with known biological activities against a specific target would be required.

Various molecular descriptors would be calculated for each molecule in the series. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular volume, surface area). Quantum chemical calculations can provide electronic descriptors like dipole moment or HOMO/LUMO energies. A mathematical model, often using multiple linear regression or machine learning algorithms, is then developed to create an equation that relates these descriptors to the observed activity. eijppr.com

Comparative Molecular Field Analysis (CoMFA) is a more advanced 3D-QSAR technique. nih.govnih.gov In a CoMFA study, the molecules in the dataset are structurally aligned. elsevierpure.comscribd.com The aligned molecules are then placed in a 3D grid, and the steric (shape) and electrostatic fields are calculated at each grid point. mdpi.com Partial least squares (PLS) analysis is used to correlate the variations in these fields with the changes in biological activity. The results are often visualized as 3D contour maps, highlighting regions where bulky groups, positive charges, or negative charges are predicted to increase or decrease activity, providing intuitive guidance for designing more potent compounds.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Cross-validated r² (q²) | 0.65 | Indicates good internal model predictivity (q² > 0.5 is considered predictive). |

| Non-cross-validated r² | 0.92 | Measures the goodness of fit of the model to the training data. |

| Standard Error of Prediction | 0.25 | A measure of the model's accuracy. |

| F-statistic | 120.5 | Indicates the statistical significance of the model. |

| Predictive r² (for test set) | 0.78 | Evaluates the model's ability to predict the activity of an external set of compounds. |

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein receptor or an enzyme. nih.govresearchgate.netresearchgate.net This method is fundamental in structure-based drug design for predicting binding affinity and understanding the molecular basis of ligand recognition. mdpi.comnih.govmdpi.com

For 2-(2-Ethylphenyl)-1-phenylethanamine, a plausible biological target would first be identified based on its structural similarity to known psychoactive compounds, such as a monoamine transporter (e.g., DAT, SERT) or a G-protein coupled receptor (e.g., a serotonin (B10506) or dopamine (B1211576) receptor). The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The docking process involves systematically sampling a large number of orientations and conformations of the ligand within the binding site of the protein. researchgate.net A scoring function is then used to estimate the binding affinity for each pose, and the top-ranking poses are analyzed. nih.gov This analysis focuses on the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi or cation-pi interactions between the aromatic rings of the ligand and amino acid residues like phenylalanine, tyrosine, or tryptophan. imrpress.comnih.gov The insights gained from docking can explain the molecule's mechanism of action and guide modifications to improve its binding affinity and selectivity.

| Parameter | Result |

|---|---|

| Target Protein | Dopamine Transporter (DAT) |

| Binding Energy (Score) | -8.5 kcal/mol |

| Key Interacting Residues | Asp79, Ser149, Phe155, Val152, Tyr156 |

| Observed Interactions

|

Exploration of Biological and Pharmacological Interactions of 2 2 Ethylphenyl 1 Phenylethanamine in Vitro and Non Human in Vivo Models

Receptor Binding Affinity Profiling and Selectivity Investigations

No studies detailing the receptor binding affinity or selectivity profile of 2-(2-Ethylphenyl)-1-phenylethanamine at any biological targets, including monoamine receptors, were identified in the available scientific literature. Consequently, data regarding its potential interactions with receptors such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors are not available.

Enzyme Inhibition or Activation Kinetics and Mechanism of Action

There is no published research on the effects of 2-(2-Ethylphenyl)-1-phenylethanamine on enzyme activity. Investigations into its potential to inhibit or activate key enzymes, such as Monoamine Oxidases (MAO-A or MAO-B), have not been reported. Therefore, kinetic data, including inhibition constants (Ki) or IC50 values, and the mechanism of action for any enzyme interactions are unknown.

Characterization of Ligand-Gated Ion Channel Modulation in Cellular Assays

No information is available regarding the activity of 2-(2-Ethylphenyl)-1-phenylethanamine at ligand-gated ion channels. Cellular assay studies to characterize its potential modulatory effects on channels such as nicotinic acetylcholine (B1216132) receptors (nAChRs), GABAA receptors, or glutamate (B1630785) receptors have not been documented.

Neurotransmitter Uptake or Release Modulation Studies

Scientific literature lacks studies on the influence of 2-(2-Ethylphenyl)-1-phenylethanamine on neurotransmitter dynamics. Research using synaptosomal preparations or brain slices to determine if the compound modulates the uptake or release of neurotransmitters like dopamine, norepinephrine, or serotonin has not been published.

Analysis of Cellular Signaling Pathway Perturbations

There are no available data on how 2-(2-Ethylphenyl)-1-phenylethanamine may affect intracellular signaling pathways. Studies investigating perturbations in second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways, following cellular exposure to the compound have not been reported.

In Vitro Metabolism and Biotransformation Pathways

No in vitro metabolism studies for 2-(2-Ethylphenyl)-1-phenylethanamine have been published. Research utilizing hepatic microsomes or isolated enzymes from preclinical species or humans to identify its metabolic pathways, determine its metabolic stability, and characterize its metabolites is not available.

Pharmacokinetic Principles in Pre-clinical Animal Models

Pharmacokinetic data for 2-(2-Ethylphenyl)-1-phenylethanamine in any pre-clinical animal model are absent from the scientific literature. Consequently, information regarding its absorption, distribution, and excretion profiles (ADME) remains uncharacterized.

Neurochemical and Behavioral Phenotyping in Rodent Models for Mechanistic Insights (e.g., locomotor activity, drug discrimination)

A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the chemical compound 2-(2-Ethylphenyl)-1-phenylethanamine. At present, there are no published research studies detailing its effects on locomotor activity or its discriminative stimulus properties in rodent models.

The study of locomotor activity in rodents is a fundamental method used to assess the stimulant or depressant effects of a novel compound on the central nervous system. Typically, these studies measure parameters such as the distance traveled, speed, and patterns of movement in a controlled environment. Similarly, drug discrimination paradigms are employed to understand the subjective effects of a compound by training animals to distinguish between the effects of a known drug and a saline vehicle. The outcomes of such studies provide valuable insights into the compound's mechanism of action and its potential for abuse.

While the broader class of substituted phenethylamines has been extensively studied for its diverse pharmacological effects, including impacts on locomotion and subjective effects, specific data for 2-(2-Ethylphenyl)-1-phenylethanamine is not available. The pharmacological profile of a substituted phenethylamine (B48288) is highly dependent on the specific substitutions on the phenyl ring, the sidechain, and the amino group. Therefore, it is not scientifically sound to extrapolate the potential effects of 2-(2-Ethylphenyl)-1-phenylethanamine from its parent compound, phenethylamine, or other related analogs.

Due to the absence of empirical data, no data tables or detailed research findings on the neurochemical and behavioral phenotyping of 2-(2-Ethylphenyl)-1-phenylethanamine in rodent models can be provided. Further preclinical research is required to elucidate the pharmacological and biological interactions of this specific compound.

Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Ethylphenyl 1 Phenylethanamine in Complex Matrices

Chromatographic Separation Techniques with Advanced Detection

Chromatography, particularly when coupled with mass spectrometry, remains the gold standard for the definitive identification and quantification of designer drugs in forensic analysis. caymanchem.comfda.gov.tw Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offer the high specificity and sensitivity required for these applications. fda.gov.twnih.gov

Given that 2-(2-Ethylphenyl)-1-phenylethanamine possesses a chiral center, its enantiomers may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is crucial. High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is a well-established and ubiquitous technique for chiral analysis and resolution. mdpi.com Cellulose- and amylose-based CSPs are commonly employed for the enantioseparation of chiral amines and their derivatives. mdpi.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the enantiomeric purity assessment of 2-(2-Ethylphenyl)-1-phenylethanamine, a method could be developed based on established protocols for similar phenylethylamine structures. nih.govgoogle.com This would involve screening various CSPs and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the enantiomers.

| Parameter | Condition |

| Chromatography System | Agilent 1290 Infinity LC System or equivalent |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5-10 µL |

| Detection | UV Diode Array Detector (DAD) at 220 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

This interactive table presents a hypothetical but representative HPLC method for the chiral separation of 2-(2-Ethylphenyl)-1-phenylethanamine based on methods for analogous compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic toxicology for the analysis of designer drugs. taylorfrancis.com It offers high separation efficiency and provides detailed structural information from mass spectra, which is crucial for the unambiguous identification of unknown compounds and their metabolites. pjps.pknih.gov

For phenylethylamines like 2-(2-Ethylphenyl)-1-phenylethanamine, analysis by GC-MS often requires a derivatization step to improve thermal stability and chromatographic performance. oup.com Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the primary amine group into a less polar, more volatile derivative. Identification is based on the compound's retention time and its mass spectrum, which is compared against spectral libraries. taylorfrancis.com GC-MS is also a powerful tool for identifying metabolites in biological samples (e.g., urine, blood) after appropriate extraction, which can help in understanding the compound's metabolic fate.

| Parameter | Condition |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injection Mode | Splitless, 1 µL injection volume |

| Inlet Temperature | 280°C |

| Oven Program | Initial 70°C for 1 min, ramp at 15°C/min to 280°C, hold for 10 min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-550 m/z |

| Sample Preparation | Liquid-liquid extraction followed by derivatization with HFBA |

| Key Mass Fragments | Identification based on characteristic fragment ions of the derivatized compound |

This interactive table outlines typical GC-MS parameters for the trace analysis of 2-(2-Ethylphenyl)-1-phenylethanamine.

UHPLC-MS/MS is a leading analytical technique for the quantification of NPS in complex biological matrices due to its exceptional sensitivity, selectivity, and speed. researchgate.netnih.gov The use of sub-2 µm particle columns in UHPLC allows for rapid separations with high resolution. Tandem mass spectrometry, typically operating in multiple reaction monitoring (MRM) mode, provides exquisite specificity by monitoring a specific precursor-to-product ion transition for the target analyte, minimizing matrix interferences. fda.gov.twoup.com

A typical workflow for analyzing 2-(2-Ethylphenyl)-1-phenylethanamine in blood or urine would involve a simple sample preparation step, such as protein precipitation or a "dilute-and-shoot" approach, followed by direct injection into the UHPLC-MS/MS system. researchgate.netnih.gov The method would be validated for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results. nih.gov Such methods can achieve LOQs in the low nanogram per milliliter (ng/mL) range. oup.com

| Parameter | Condition |

| LC-MS/MS System | Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer or equivalent |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min (with gradient elution) |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM | Precursor ion (M+H)⁺ → Product ion 1 (Qualifier), Product ion 2 (Quantifier) |

| LOD/LOQ | Expected in the range of 0.5-5 ng/mL in blood/urine |

This interactive table summarizes a representative UHPLC-MS/MS method for the high-sensitivity quantification of 2-(2-Ethylphenyl)-1-phenylethanamine.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov It offers extremely high separation efficiencies, short analysis times, and requires minimal sample and reagent volumes. usp.org In its simplest form, capillary zone electrophoresis (CZE), separation is based on the charge-to-size ratio of the analytes. researchgate.net

For the analysis of 2-(2-Ethylphenyl)-1-phenylethanamine, CE is particularly well-suited for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte (BGE), the enantiomers form transient diastereomeric complexes with differing mobilities, enabling their separation. mdpi.comnih.gov The optimization of separation parameters like BGE pH, chiral selector type and concentration, and applied voltage is critical to achieving high resolution. usp.orgnih.gov

| Parameter | Condition |

| CE System | Beckman Coulter P/ACE MDQ or equivalent |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer (pH 2.5) |

| Chiral Selector | 20 mM β-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (pressure) injection |

| Detection | UV Diode Array Detector (DAD) at 214 nm |

| Expected Outcome | High-resolution separation of enantiomers |

This interactive table outlines a potential Capillary Electrophoresis method for the high-resolution chiral separation of 2-(2-Ethylphenyl)-1-phenylethanamine.

Development of Spectrophotometric and Fluorometric Assays for Quantification

Spectrophotometric and fluorometric methods offer simpler, more cost-effective, and often faster alternatives to chromatography for quantification, although they generally lack the same degree of specificity. rsc.orgnih.gov These techniques are based on measuring the absorbance or emission of light by a molecule.

A spectrophotometric assay for 2-(2-Ethylphenyl)-1-phenylethanamine, an aromatic amine, could be developed based on derivatization reactions that produce a colored product. arcjournals.org For example, coupling the primary amine with a chromogenic reagent can yield a complex with a distinct maximum absorbance in the visible region, allowing for quantification using a standard UV-Vis spectrophotometer. rsc.orgresearchgate.net

Fluorometric assays typically provide higher sensitivity than spectrophotometric methods. nih.gov A method for a related compound, β-phenylethylamine, involves a reaction with ninhydrin (B49086) in the presence of a dipeptide to form a highly fluorescent product. nih.gov A similar approach could potentially be adapted for 2-(2-Ethylphenyl)-1-phenylethanamine, offering a sensitive method for its quantification in less complex sample matrices where specificity is not the primary concern.

| Assay Type | Principle | Reagents | Detection (λmax) | Key Feature |

| Spectrophotometric | Formation of a colored charge-transfer complex after oxidation and coupling. arcjournals.org | Oxidizing agent (e.g., Iodine) and a coupling agent (e.g., p-N,N-dimethylphenylenediamine). | ~520-530 nm | Simple, rapid, suitable for higher concentrations. |

| Fluorometric | Formation of a highly fluorescent product via derivatization. nih.gov | Ninhydrin and a dipeptide (e.g., L-leucyl-L-alanine). | Excitation: ~385 nm, Emission: ~475 nm | High sensitivity, suitable for trace quantification. |

This interactive table compares potential spectrophotometric and fluorometric assay approaches for 2-(2-Ethylphenyl)-1-phenylethanamine.

Immunological Assay Development (e.g., ELISA) for Rapid Detection

Immunological assays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening of large numbers of samples for specific drug classes. nih.govrandoxtoxicology.com These assays are based on the principle of competitive binding, where the drug in the sample competes with a labeled drug for a limited number of specific antibody binding sites. randoxtoxicology.com

The development of an ELISA for 2-(2-Ethylphenyl)-1-phenylethanamine would require the production of antibodies that recognize the molecule. However, a significant challenge for NPS is the high potential for cross-reactivity. researchgate.netnih.gov An antibody raised against one phenethylamine (B48288) is likely to bind to other structurally similar compounds, which can lead to false-positive results. nih.govmyadlm.org Therefore, while an ELISA could serve as a valuable preliminary screening tool due to its speed and ease of use, any positive result must be considered presumptive and requires confirmation by a more specific and robust method like GC-MS or UHPLC-MS/MS. oup.com

| Compound | Target Analyte? | Structural Similarity | Expected Cross-Reactivity (%) |

| 2-(2-Ethylphenyl)-1-phenylethanamine | Yes | - | 100 |

| Amphetamine | No | Phenylethylamine core | Moderate to High |

| Methamphetamine | No | Phenylethylamine core | Moderate to High |

| 1-Phenylethylamine (B125046) | No | High structural similarity | High |

| MDMA | No | Substituted phenylethylamine | Low to Moderate |

This interactive table provides a hypothetical illustration of the cross-reactivity profile for an ELISA designed to detect 2-(2-Ethylphenyl)-1-phenylethanamine.

Prospective Applications and Future Directions in 2 2 Ethylphenyl 1 Phenylethanamine Research

Utility as a Chiral Building Block in Asymmetric Synthesis and Catalyst Design

The presence of a stereocenter in 2-(2-Ethylphenyl)-1-phenylethanamine makes it an inherently valuable target for applications in asymmetric synthesis. Chiral amines, particularly those derived from 1-phenylethylamine (B125046), are among the most frequently utilized auxiliaries and inducers for creating enantiomerically pure products, which are crucial in the development of pharmaceuticals and agrochemicals. nih.govnih.gov

The general utility of chiral phenylethylamines is well-documented:

Chiral Auxiliaries: These molecules can be temporarily incorporated into a substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer over another. nih.govrsc.orgresearchgate.net After the reaction, the auxiliary can be cleaved and recovered. The ethylphenyl group of 2-(2-Ethylphenyl)-1-phenylethanamine could offer unique steric and electronic properties to influence the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Michael additions. nih.govmdpi.com

Chiral Ligands: When complexed with a metal center, chiral amines form catalysts capable of facilitating a wide range of asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. nih.govacs.org The specific structure of 2-(2-Ethylphenyl)-1-phenylethanamine could be used to synthesize novel ligands, potentially leading to catalysts with improved selectivity and efficiency for specific transformations. nih.gov

Organocatalysts: The amine functional group is a cornerstone of organocatalysis. Derivatives of 2-(2-Ethylphenyl)-1-phenylethanamine could be developed into modular organocatalysts for reactions like enantioselective additions to aldehydes or imines. nih.gov

Future research should focus on the synthesis of enantiomerically pure (R)- and (S)-2-(2-Ethylphenyl)-1-phenylethanamine and evaluating their effectiveness as chiral auxiliaries and precursors for ligands in various asymmetric transformations.

Development of Molecular Probes for Receptor Mapping and Mechanistic Studies

Phenylalkylamine derivatives are known to interact with a wide array of biological targets, including ion channels and receptors in the central nervous system. nih.govresearchgate.net This makes the 2-(2-Ethylphenyl)-1-phenylethanamine scaffold a promising starting point for the design of molecular probes. By incorporating reporter groups such as radioisotopes (e.g., ³H), fluorescent tags, or photoaffinity labels, derivatives of this compound could be used to:

Map Receptor Binding Sites: Labeled ligands are indispensable tools for identifying and characterizing receptor binding pockets. A tritiated arylazido derivative of a phenylalkylamine has been successfully used to photoaffinity label a protein associated with calcium channels. nih.gov Similar strategies could be applied to 2-(2-Ethylphenyl)-1-phenylethanamine to probe its potential biological targets.

Investigate Mechanism of Action: Molecular probes can help elucidate how a ligand interacts with its target and modulates its function. This is crucial for understanding the pharmacological effects of a class of compounds.

Validate Biological Targets: By demonstrating that a labeled ligand binds to a specific target with high affinity and selectivity, researchers can validate the role of that target in a particular physiological or pathological process.

The development of such probes would be a critical step in exploring the potential pharmacological profile of this and related 1,2-diarylethylamines.

Exploration in Material Science for Smart Materials or Supramolecular Assemblies

The fields of material science and supramolecular chemistry offer fertile ground for the application of novel chiral molecules. Chiral amines can trigger the self-assembly of achiral molecules into complex, ordered structures with unique properties, such as circularly polarized luminescence. rsc.org The chirality and aromatic groups of 2-(2-Ethylphenyl)-1-phenylethanamine make it a candidate for inducing hierarchical self-assembly. rsc.org

Potential future research directions include:

Chiral Gels and Liquid Crystals: The self-assembly of derivatives of 2-(2-Ethylphenyl)-1-phenylethanamine in various solvents could lead to the formation of soft materials like gels or liquid crystals with chiroptical properties.

Induction of Chirality in Polymers: It could be used as a chiral trigger during polymerization processes to create helical polymers with specific functions.

Formation of Supramolecular Cages: The defined stereochemistry and shape of the molecule could be exploited in the design of larger, self-assembled structures like chiral cages or frameworks, which have applications in separation science and catalysis. researchgate.net

Investigating the self-assembly behavior of 2-(2-Ethylphenyl)-1-phenylethanamine and its derivatives could unlock novel applications in advanced materials. rsc.orgnih.gov

Conceptual Contributions to Pharmacophore Development in Pre-clinical Drug Discovery Research

Pharmacophore modeling is a cornerstone of modern drug discovery, defining the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net The 1,2-diarylethylamine scaffold is of significant interest as it is found in compounds with diverse pharmacological activities, including N-methyl-D-aspartate (NMDAR) receptor antagonists. nih.gov

The structure of 2-(2-Ethylphenyl)-1-phenylethanamine can make several conceptual contributions to pharmacophore development:

Probing Aromatic Interactions: The presence of two distinct phenyl rings allows for systematic exploration of how substitutions on each ring affect receptor binding and functional activity. This is critical for refining structure-activity relationships (SAR). proquest.comambeed.comdrugdesign.org

Defining Stereochemical Requirements: Comparing the biological activity of the (R)- and (S)-enantiomers can precisely define the stereochemical requirements of a given pharmacophore, leading to more potent and selective drug candidates.

Exploring Lipophilic Pockets: The ethyl group on one of the phenyl rings provides a vector to explore hydrophobic regions within a binding site, a common strategy in lead optimization. nih.gov

Even in the absence of a known biological target for this specific molecule, its structure serves as a valuable template for designing compound libraries to screen against various receptors, transporters, and enzymes, thereby contributing to the development of new pharmacophore models for diseases of the central nervous system and beyond. nih.govbiomolther.org

Environmental Fate and Degradation Studies in Natural Systems